molecular formula C7H15ClN2O B075418 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- CAS No. 1116-95-6

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)-

Cat. No.: B075418
CAS No.: 1116-95-6
M. Wt: 178.66 g/mol
InChI Key: ZOYKKWXSDFNANU-FJXQXJEOSA-M
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Description

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- is a quaternary ammonium compound with the chemical formula C8H18ClN2O. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- typically involves the reaction of trimethylamine with a suitable precursor, such as 3-chloro-2-hydroxypropionitrile. The reaction is carried out under controlled conditions, often in the presence of a solvent like ethanol or methanol. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in studies involving cell signaling and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1), (2R)-
  • 3-(Trimethylammonio)propane-1-sulfonate
  • N,N,N-Trimethyl-3-aminopropyl chloride

Uniqueness

1-Propanaminium, 3-cyano-2-hydroxy-N,N,N-trimethyl-, chloride, (S)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Properties

IUPAC Name

[(2S)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYKKWXSDFNANU-FJXQXJEOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC#N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC#N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912239
Record name 3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-95-6
Record name D-Carnitinenitrile chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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